molecular formula C6H10BrFO2 B14471883 2-Bromo-4-fluoro-3-methylpentanoic acid CAS No. 67358-51-4

2-Bromo-4-fluoro-3-methylpentanoic acid

Cat. No.: B14471883
CAS No.: 67358-51-4
M. Wt: 213.04 g/mol
InChI Key: MOLVJXIOVZSXMO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methylpentanoic acid is an organic compound with the molecular formula C6H10BrFO2 It is a derivative of pentanoic acid, where the hydrogen atoms at positions 2, 4, and 3 are substituted with bromine, fluorine, and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methylpentanoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of 3-methylpentanoic acid. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methylpentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can produce different carboxylic acids or alcohols.

Scientific Research Applications

2-Bromo-4-fluoro-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methylpentanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylpentanoic acid
  • 2-Fluoro-3-methylpentanoic acid
  • 3-Methylpentanoic acid

Comparison

Compared to similar compounds, 2-Bromo-4-fluoro-3-methylpentanoic acid is unique due to the presence of both bromine and fluorine atoms. This dual substitution can enhance its reactivity and binding affinity in chemical and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

67358-51-4

Molecular Formula

C6H10BrFO2

Molecular Weight

213.04 g/mol

IUPAC Name

2-bromo-4-fluoro-3-methylpentanoic acid

InChI

InChI=1S/C6H10BrFO2/c1-3(4(2)8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)

InChI Key

MOLVJXIOVZSXMO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)F)C(C(=O)O)Br

Origin of Product

United States

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